Cas no 1314985-68-6 (tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate)
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (4-iodo-2,6-dimethylphenyl)carbamate
- tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate
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- Inchi: 1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
- InChI Key: RDCDDIXTYBVRTI-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=C(C)C=C(I)C=C1C
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683551-1g |
tert-Butyl (4-iodo-2,6-dimethylphenyl)carbamate |
1314985-68-6 | 98% | 1g |
¥1627.00 | 2024-08-09 |
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate: A Comprehensive Overview
tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate (CAS No. 1314985-68-6) is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a phenylcarbamate moiety substituted with iodine and methyl groups. The combination of these functional groups makes it a versatile building block for various chemical reactions and material syntheses.
The tert-butyl group in the compound provides steric protection to the reactive sites, making it ideal for use in protecting group strategies during organic synthesis. The 4-iodo substitution on the phenyl ring introduces electronic effects that can influence reactivity and selectivity in reactions. Additionally, the 2,6-dimethyl groups enhance the stability of the aromatic ring and provide further steric hindrance, which can be advantageous in certain synthetic pathways.
Recent advancements in chemical synthesis have highlighted the potential of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate as a key intermediate in the preparation of advanced materials. For instance, researchers have utilized this compound to synthesize novel polyurethanes with enhanced mechanical properties. The ability to control the reactivity of the carbamate group through precise substitution patterns has opened new avenues for material design.
In terms of synthesis, tert-butyl 4-iodo-2,6-dimethylphenylcarbamate can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the specific requirements of the application. For example, a recent study demonstrated that using a palladium-catalyzed cross-coupling reaction allows for high-yield production of this compound with excellent regioselectivity.
The application of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate extends beyond materials science into pharmaceutical research. Its unique structure makes it a valuable tool in drug discovery programs where precise control over molecular architecture is critical. For instance, researchers have employed this compound as a precursor in the synthesis of bioactive molecules targeting specific cellular pathways.
From an environmental perspective, the development of sustainable synthetic methods for tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is an area of active research. Green chemistry principles are being increasingly integrated into its production processes to minimize waste and reduce energy consumption. Innovations such as catalytic recycling and solvent-free reactions are being explored to enhance the eco-friendliness of its synthesis.
In conclusion, tert-butyl 4-iodo-2,6-dimethylphenylcarbamate (CAS No. 1314985-68-6) stands out as a critical compound in modern chemical research and industry. Its versatile structure enables its use across diverse applications, from advanced materials to pharmaceuticals. As research continues to uncover new synthetic methods and applications for this compound, its role in shaping future technologies will undoubtedly grow more prominent.
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